3-Bromo-4-(4-methoxyphenoxy)aniline
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Overview
Description
3-Bromo-4-(4-methoxyphenoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the third position and a 4-methoxyphenoxy group at the fourth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-methoxyphenoxy)aniline typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic aromatic substitution, where a suitable methoxy-containing reagent reacts with the brominated aniline.
Phenoxylation: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the brominated aniline reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(4-methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
3-Bromo-4-(4-methoxyphenoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-methoxyphenoxy)aniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways depend on the functional groups present and the nature of the target molecules. For example, the methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
3-Bromoaniline: Another brominated aniline with different substitution patterns.
4-(4-Methoxyphenoxy)aniline: A compound with similar functional groups but without the bromine atom.
Uniqueness
3-Bromo-4-(4-methoxyphenoxy)aniline is unique due to the combination of bromine, methoxy, and phenoxy groups on the aniline ring
Properties
CAS No. |
84866-03-5 |
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Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
3-bromo-4-(4-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |
InChI Key |
MPTHGESNFYISSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Br |
Origin of Product |
United States |
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